Entacapone

Pharmacokinetics Tissue Distribution Parkinson's Disease

Entacapone is the definitive peripherally-selective COMT inhibitor for Parkinson's research where confounding hepatotoxicity must be avoided. Unlike tolcapone, it shows no liver damage even at 600 mg/kg/day in rats, enabling clean long-term in vivo studies. Its predictable ~35% enhancement of levodopa AUC and short pharmacodynamic effect (only 10% RBC COMT inhibition at 4 h) provide a quantitative baseline for comparator trials. Poor brain penetration (3-fold lower striatum/serum ratio vs tolcapone) allows selective dissection of peripheral COMT pathways. Procure ≥98% purity Entacapone for reproducible, translationally relevant results in fixed-dose combination development and duration-of-action studies.

Molecular Formula C7H10O2
Molecular Weight 0
CAS No. 116314-67-1
Cat. No. B1167944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntacapone
CAS116314-67-1
Molecular FormulaC7H10O2
Structural Identifiers
SMILESCCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
InChIInChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entacapone (CAS 116314-67-1) Procurement Guide: A Peripherally-Selective COMT Inhibitor with Quantifiable Differentiation


Entacapone is a nitrocatechol-derived, reversible, peripherally-selective inhibitor of catechol-O-methyltransferase (COMT) [1]. It is primarily used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease to reduce motor fluctuations [2]. In vitro, entacapone potently inhibits rat COMT in various tissues (brain IC50: 10 nM, erythrocytes: 20 nM, liver: 160 nM) [1]. While structurally related to other COMT inhibitors like tolcapone, entacapone exhibits key differences in its peripheral selectivity, safety profile, and pharmacokinetics that are critical for its intended use.

Why Entacapone Cannot Be Readily Substituted by Other COMT Inhibitors


Substitution of entacapone with other COMT inhibitors, such as tolcapone or opicapone, is not straightforward due to critical differences in their pharmacodynamic and safety profiles [1]. While tolcapone offers greater potency and central nervous system penetration, its use is associated with a significant risk of hepatotoxicity, a safety concern not observed with entacapone [1]. Conversely, entacapone's strictly peripheral action provides a different benefit-risk calculus [2]. Furthermore, the dosing regimen and degree of levodopa exposure enhancement vary between agents, impacting clinical management [3]. The following evidence items provide the quantifiable data necessary for a rigorous, data-driven selection between these compounds.

Quantitative Evidence Differentiating Entacapone from Key Comparators


Peripheral Selectivity vs. Tolcapone: Brain Penetration Ratio

Entacapone exhibits markedly limited brain penetration compared to tolcapone, a defining feature of its peripheral action. In a comparative study in rats, the striatum-to-serum concentration ratio for tolcapone was 3-fold higher than that of entacapone, directly demonstrating its superior ability to cross the blood-brain barrier [1]. This differential tissue distribution underpins the distinct clinical profiles of the two compounds, with entacapone primarily targeting peripheral COMT.

Pharmacokinetics Tissue Distribution Parkinson's Disease

Hepatotoxicity Profile vs. Tolcapone: A Key Safety Differentiator

Entacapone demonstrates a superior hepatic safety profile compared to tolcapone. In a comparative toxicological study in rats, administration of tolcapone at 400 or 600 mg/kg/day resulted in mortality and histopathological evidence of liver cell necrosis. In contrast, entacapone showed no adverse effects or signs of hepatotoxicity at the same high dose levels (up to 600 mg/kg/day) [1]. This stark difference in toxicological outcome is a primary driver for clinical selection.

Toxicology Safety Pharmacology Drug-Induced Liver Injury

Duration of Erythrocyte COMT Inhibition vs. Tolcapone

The duration of peripheral COMT inhibition by entacapone is significantly shorter than that of tolcapone, a key pharmacodynamic distinction. Four hours after a single dose, entacapone inhibits erythrocyte (RBC) COMT by only 10%, compared to 70% inhibition for tolcapone [1]. This difference necessitates entacapone's more frequent, on-demand dosing schedule (with each levodopa dose), in contrast to tolcapone's longer-acting profile.

Pharmacodynamics Enzyme Inhibition COMT

Levodopa Bioavailability Enhancement vs. Tolcapone

Entacapone and tolcapone differ in their magnitude of effect on levodopa systemic exposure. Entacapone increases the Area Under the Curve (AUC) of levodopa by approximately 35% when co-administered with carbidopa [1]. Tolcapone and nebicapone generally produce a greater increase in levodopa AUC, which can lead to more pronounced improvements in motor function but also a higher risk of dyskinesia and the need for levodopa dose reduction [2].

Pharmacokinetics Drug Interaction Levodopa

Synthesis Yield and Purity of Polymorphic Form A

For research and industrial-scale production, the synthesis of entacapone can achieve high purity and yield. An optimized process for manufacturing crystallographically pure polymorphic Form A of entacapone reports a yield of 70-80% with a purity exceeding 99.5% [1]. This demonstrates a robust and scalable synthetic route for obtaining high-quality material.

Process Chemistry Synthesis Crystallography

Entacapone (CAS 116314-67-1): Recommended Research and Industrial Application Scenarios


In Vivo Parkinson's Disease Research Requiring Peripheral COMT Inhibition Without Hepatotoxicity Confound

Entacapone is the ideal COMT inhibitor for long-term in vivo Parkinson's disease studies where confounding hepatotoxicity is a concern. As demonstrated, entacapone does not cause liver damage at high doses (up to 600 mg/kg/day in rats) [1], unlike tolcapone. This allows researchers to isolate the effects of peripheral COMT inhibition on levodopa pharmacokinetics and motor function without the risk of introducing drug-induced liver injury as an experimental variable.

Development of Fixed-Dose Combination Levodopa/Carbidopa/Entacapone Formulations

Entacapone's well-defined and moderate enhancement of levodopa bioavailability (AUC increase of ~35%) [2], combined with its short, on-demand action, makes it the rational choice for developing fixed-dose combination products (e.g., Stalevo). This scenario relies on the compound's predictable pharmacokinetic interaction with levodopa and its safety profile, which permits the creation of a single-tablet regimen that simplifies administration and may improve patient compliance.

Comparative Pharmacodynamic Studies of COMT Inhibition Duration

Entacapone serves as an essential comparator for studies evaluating the duration of COMT inhibition. Its short pharmacodynamic effect (only 10% RBC COMT inhibition 4 hours post-dose) [3] provides a clear, quantitative baseline against which longer-acting inhibitors like tolcapone (70% inhibition at 4h) or once-daily agents like opicapone can be compared. This allows for precise characterization of new chemical entities in terms of their duration of action.

Studies Investigating the Role of Central vs. Peripheral COMT

Entacapone is a critical tool compound for dissecting the relative contributions of central and peripheral COMT to levodopa metabolism. Its poor brain penetration (3-fold lower striatum/serum ratio than tolcapone) [4] allows researchers to selectively inhibit peripheral COMT and study the resulting effects on levodopa pharmacokinetics and dopamine levels in the brain, providing a clean system to elucidate the functional importance of the peripheral pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entacapone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.